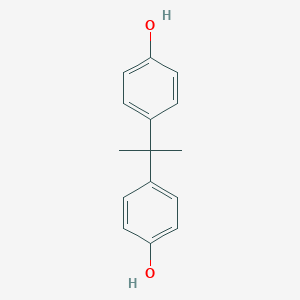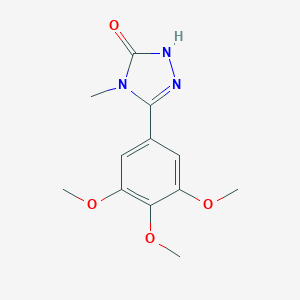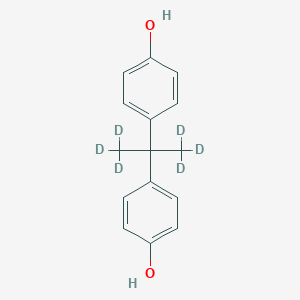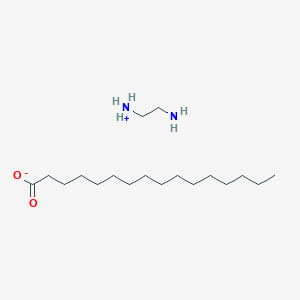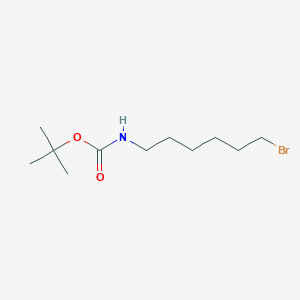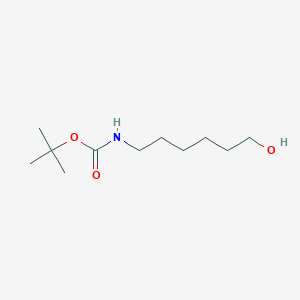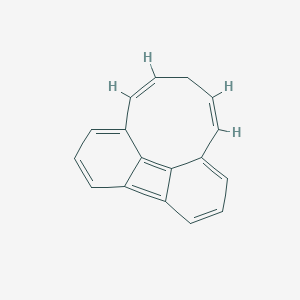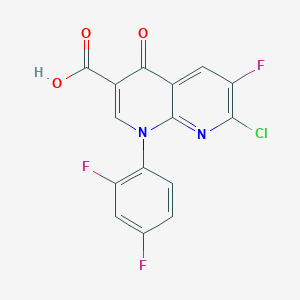
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
概要
説明
This compound, also known as 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has the molecular formula C15H6ClF3N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a molecular weight of 354.68 g/mol . The InChI string representation of its structure isInChI=1S/C15H6ClF3N2O3/c16-13-10 (19)4-7-12 (22)8 (15 (23)24)5-21 (14 (7)20-13)11-2-1-6 (17)3-9 (11)18/h1-5H, (H,23,24) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 354.68 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
Antibacterial Agent Development : Several studies have focused on the antibacterial properties of compounds related to 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. For instance, Miyamoto et al. (1987) reported that 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids show potential as antibacterial agents with prospects for pharmaceutical development (Miyamoto et al., 1987).
Synthesis and Structure-Activity Relationships : Several studies have explored the synthesis and structure-activity relationships of this compound and its derivatives. Tsuzuki et al. (2004) found that the 6-unsubstituted 1,8-naphthyridine structure possesses the most potent cytotoxic activity against murine P388 leukemia (Tsuzuki et al., 2004). Additionally, Chu et al. (1986) reported on the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, noting their excellent in vitro potency and in vivo efficacy (Chu et al., 1986).
Cytotoxic Activity : The compound's cytotoxic activity has been a subject of interest, with Tsuzuki et al. (2004) noting its effectiveness against leukemia cells (Tsuzuki et al., 2004).
Antibacterial Efficacy Against Multidrug-Resistant Strains : Huang et al. (2009) studied novel C7 non-basic substituted fluoroquinolones, which showed superior antibacterial activity against quinolone-susceptible and multidrug-resistant strains compared to ciprofloxacin and vancomycin (Huang et al., 2009).
Prodrug Development : Sanchez et al. (1992) explored prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, finding improvements in solubility and in vivo pseudomonas activity, indicating potential for future antibacterial treatments (Sanchez et al., 1992).
特性
IUPAC Name |
7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF3N2O3/c16-13-10(19)4-7-12(22)8(15(23)24)5-21(14(7)20-13)11-2-1-6(17)3-9(11)18/h1-5H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCJJEJMYYASNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441595 | |
| Record name | 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
CAS RN |
100492-04-4 | |
| Record name | 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100492-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


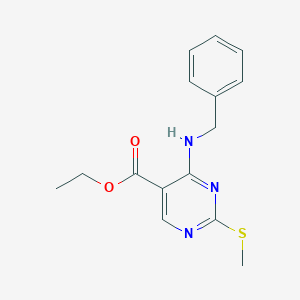
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
